2-bromo-N-(2-methoxyphenyl)acetamide chemical properties
2-bromo-N-(2-methoxyphenyl)acetamide chemical properties
An In-depth Technical Guide to 2-bromo-N-(2-methoxyphenyl)acetamide
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 2-bromo-N-(2-methoxyphenyl)acetamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's core chemical properties, synthesis protocols, reactivity, and potential applications, grounding all claims in established scientific principles and authoritative sources.
Introduction and Strategic Importance
2-bromo-N-(2-methoxyphenyl)acetamide (CAS No: 32428-69-6) is a substituted acetamide that serves as a valuable building block in organic synthesis.[1][2] Its structure features a reactive bromoacetyl group attached to a methoxy-substituted aniline ring. This bifunctional nature—a potent alkylating agent combined with a functionalized aromatic system—makes it a versatile precursor for constructing more complex molecular architectures, particularly within the synthesis of heterocyclic compounds and novel pharmaceutical candidates. Understanding its properties is crucial for leveraging its synthetic potential effectively and safely.
Core Physicochemical Properties
The fundamental properties of 2-bromo-N-(2-methoxyphenyl)acetamide dictate its handling, storage, and reaction conditions. These characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 32428-69-6 | [1][2] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1][3] |
| Molecular Weight | 244.09 g/mol | [1][2][3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1][2] |
| InChI | InChI=1S/C9H10BrNO2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | [3] |
| InChIKey | DMOPLFALZWOOTI-UHFFFAOYSA-N | [3] |
Synthesis and Reactivity Profile
The utility of 2-bromo-N-(2-methoxyphenyl)acetamide stems from its straightforward synthesis and predictable reactivity, centered around the electrophilic bromoacetyl moiety.
Synthesis: Electrophilic Acylation
The most common and efficient synthesis of this compound is the N-acylation of 2-methoxyaniline with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Causality Behind the Protocol:
-
Nucleophile: The lone pair of electrons on the nitrogen atom of 2-methoxyaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide.
-
Base: A tertiary amine base (e.g., triethylamine or pyridine) is essential. It acts as a scavenger for the hydrobromic acid (HBr) byproduct generated during the reaction. Neutralizing the acid prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
-
Temperature Control: The reaction is highly exothermic. Performing the addition of the acyl halide at a low temperature (0-5°C) is critical to control the reaction rate, prevent side reactions, and ensure high yield and purity.
Caption: Workflow for the synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide.
Step-by-Step Synthesis Protocol:
-
Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve 2-methoxyaniline (1.0 eq.) and triethylamine (1.2 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add a solution of bromoacetyl bromide (1.1 eq.) in the same solvent dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.
Reactivity
The reactivity is dominated by the α-bromo group, which makes the adjacent methylene carbon highly susceptible to nucleophilic substitution (Sₙ2 reaction). The bromine atom is an excellent leaving group. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, azides), making it a cornerstone reagent for building molecular diversity. The N-H proton is weakly acidic and can be deprotonated under strong basic conditions. The aromatic ring can undergo electrophilic substitution, with the methoxy and acetamido groups acting as ortho-, para-directing activators.
Applications in Research and Drug Development
While specific biological activities for 2-bromo-N-(2-methoxyphenyl)acetamide itself are not widely documented, its value lies in its role as a versatile intermediate. The class of N-aryl-2-haloacetamides is significant in medicinal chemistry. For instance, related 2-chloroacetamides have demonstrated antimicrobial and antifungal properties.[4]
The primary application is in the synthesis of heterocyclic scaffolds, which are prevalent in pharmaceuticals. The bromoacetyl moiety can react intramolecularly with other functional groups on the aromatic ring or with an external reagent in a multi-component reaction to form rings like benzodiazepines, quinoxalines, or other pharmacologically relevant structures.
Caption: Role as a building block in a hypothetical drug discovery workflow.
Spectral Data Interpretation (Predicted)
-
¹H NMR:
-
Aromatic Protons (6.8-8.4 ppm): Four protons on the phenyl ring would appear as complex multiplets. The proton ortho to the amide group would be the most downfield.
-
Amide Proton (-NH-, ~7.8-8.5 ppm): A broad singlet, whose chemical shift is solvent-dependent.
-
Methylene Protons (-CH₂Br, ~4.0-4.2 ppm): A singlet integrating to two protons, shifted downfield due to the adjacent bromine and carbonyl group.
-
Methoxy Protons (-OCH₃, ~3.8-3.9 ppm): A sharp singlet integrating to three protons.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): ~164-168 ppm.
-
Aromatic Carbons: ~110-150 ppm (6 signals).
-
Methoxy Carbon (-OCH₃): ~55-56 ppm.
-
Methylene Carbon (-CH₂Br): ~28-32 ppm.
-
-
IR Spectroscopy:
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption around 1670-1690 cm⁻¹.
-
C-O Stretch (Aryl Ether): A strong absorption around 1240-1260 cm⁻¹.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) would appear at m/z 243 and the (M+2)⁺ peak at m/z 245 with nearly equal intensity (approx. 1:1 ratio), which is the characteristic isotopic signature for a molecule containing one bromine atom.
-
Safety, Handling, and Storage
As a reactive alkylating agent, 2-bromo-N-(2-methoxyphenyl)acetamide must be handled with appropriate caution. Data from structurally similar compounds indicate it should be treated as a hazardous substance.[6][7][8]
-
Hazard Classification: Expected to be an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] It is harmful if swallowed.
-
Handling Precautions:
-
Storage:
Conclusion
2-bromo-N-(2-methoxyphenyl)acetamide is a synthetically valuable compound whose properties are well-defined by the interplay of its bromoacetyl and methoxyphenyl components. Its straightforward synthesis and high reactivity as an alkylating agent make it an important precursor for complex organic molecules, particularly in the construction of heterocyclic systems for pharmaceutical research. Proper understanding of its chemical properties, handling, and reactivity is paramount for its effective and safe utilization in the laboratory.
References
-
LookChem. Cas 698-16-8, alpha-Chlorobenzaldoxime. Available at: [Link]
-
ChemBK. 2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE. Available at: [Link]
-
Chemsrc. N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7. Available at: [Link]
-
ChemBK. (Z)-N-hydroxybenzimidoyl chloride. Available at: [Link]
-
PubChem. N-(2-Bromo-5-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
Aaron Chemicals LLC. 2-Bromo-N-(3,5-dimethylphenyl)acetamide Safety Data Sheet. Available at: [Link]
-
ResearchGate. Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 32428-69-6 CAS MSDS (2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. aaronchem.com [aaronchem.com]
- 9. N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7 | Chemsrc [chemsrc.com]
